Erbium sulfate octahydrate

概要

説明

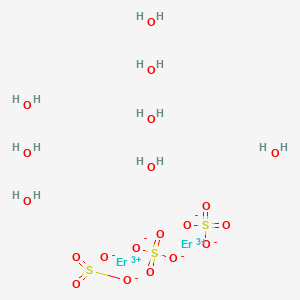

Erbium sulfate octahydrate is a chemical compound with the formula Er₂(SO₄)₃•8H₂O. It is a white crystalline solid that is soluble in water and has a molecular weight of 766.83 g/mol . This compound is known for its stability and is commonly used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Erbium sulfate octahydrate can be synthesized by reacting erbium oxide (Er₂O₃) or erbium hydroxide (Er(OH)₃) with dilute sulfuric acid (H₂SO₄). The reaction typically involves dissolving the erbium oxide or hydroxide in the acid, followed by crystallization to obtain the octahydrate form .

Industrial Production Methods

In industrial settings, this compound is produced by similar methods, but on a larger scale. The process involves the controlled reaction of erbium oxide with sulfuric acid, followed by purification and crystallization to ensure high purity and yield .

化学反応の分析

Types of Reactions

Erbium sulfate octahydrate primarily undergoes reactions typical of sulfate compounds. These include:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form erbium hydroxide and sulfuric acid.

Complexation: It can form complexes with various ligands, such as EDTA, due to the presence of the erbium ion (Er³⁺).

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction occurs under ambient conditions.

Complexation: Ligands like EDTA are used, and the reactions typically occur in aqueous solutions at room temperature.

Major Products Formed

Hydrolysis: Erbium hydroxide (Er(OH)₃) and sulfuric acid (H₂SO₄).

Complexation: Various erbium-ligand complexes, depending on the ligand used.

科学的研究の応用

作用機序

The mechanism of action of erbium sulfate octahydrate involves its ability to interact with various molecular targets through its erbium ion (Er³⁺). The erbium ion can form coordination complexes with ligands, which can alter the properties of the target molecules. In optical applications, erbium ions are known for their ability to amplify light, making them useful in fiber optics and laser technologies .

類似化合物との比較

Similar Compounds

Erbium(III) oxide (Er₂O₃): Used in similar applications but differs in its physical state and solubility.

Erbium(III) chloride (ErCl₃): Another erbium compound used in research and industry, known for its solubility in water and different reactivity.

Erbium(III) nitrate (Er(NO₃)₃): Used in various chemical reactions and as a precursor for other erbium compounds.

Uniqueness

Erbium sulfate octahydrate is unique due to its high stability and solubility in water, making it suitable for a wide range of applications. Its ability to form complexes with various ligands and its use in optical applications further distinguish it from other erbium compounds .

生物活性

Erbium sulfate octahydrate, with the chemical formula , is a rare earth compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicine and biology.

Overview of this compound

- Molecular Weight : 766.83 g/mol

- Physical Form : White crystalline solid

- Solubility : Soluble in water

- Density : 3.205 g/cm³

This compound exhibits biological activity primarily through its interaction with cellular components. The following mechanisms have been identified:

- Cell Signaling Modulation : Erbium ions can influence cell signaling pathways, affecting processes such as gene expression and cellular metabolism. This modulation occurs through the binding of erbium ions to proteins and enzymes, leading to conformational changes that can either activate or inhibit enzymatic activity .

- Protein Interaction : The compound can bind to specific sites on proteins, similar to calcium ions, which may alter protein function and cellular responses . This interaction is particularly significant in metabolic processes.

This compound has been shown to engage in various biochemical reactions:

- Enzyme Interaction : Studies indicate that erbium ions can inhibit or activate enzymes depending on the context of their binding. For instance, they may enhance RNA polymerase II activity, which is crucial for gene transcription.

- Stimulation of Metabolism : Although erbium does not play a direct biological role, its salts can stimulate metabolic processes in organisms. Humans typically ingest about 1 mg of erbium per year, with the highest concentrations found in bones and kidneys .

Dosage Effects and Toxicity

Research has demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in cell behavior and metabolism have been observed, including increased triglyceride levels in the liver and enzyme leakage into the bloodstream .

While generally considered non-toxic at low concentrations, high doses can lead to adverse effects, especially if ingested or inhaled.

Research Applications

This compound has several applications across different scientific fields:

| Field | Application |

|---|---|

| Chemistry | Used as a precursor for synthesizing other erbium compounds. |

| Biochemistry | Employed in studies involving enzyme interactions and metabolic pathways. |

| Medicine | Utilized in developing optical materials for imaging and laser treatments. |

| Industry | Acts as a colorant in glass manufacturing and porcelain enamel glazes. |

Case Studies

- Cellular Response Studies : In vitro experiments have shown that erbium ions can enhance the proliferation of specific cell types by modulating growth factor signaling pathways. This finding suggests potential therapeutic applications in regenerative medicine.

- Toxicological Assessments : Investigations into the toxicity of erbium compounds have revealed that while they are generally safe at low concentrations, higher levels can induce cytotoxic effects in liver cells due to metabolic disturbances.

- Optical Applications : Research has demonstrated that incorporating erbium into optical fibers significantly improves light transmission properties, which has implications for telecommunications and medical imaging technologies .

特性

IUPAC Name |

erbium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPRCXUVYGCAE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648465 | |

| Record name | Erbium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-52-4 | |

| Record name | Erbium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBIUM SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R3969825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。